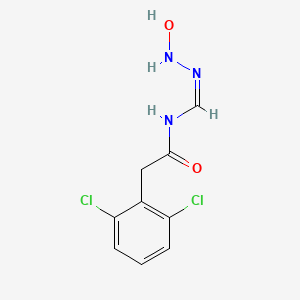
N-Hydroxy Guanfacine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy Guanfacine is a derivative of Guanfacine, a selective alpha-2A adrenergic receptor agonist. Guanfacine is primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and hypertension. This compound, like its parent compound, is of interest due to its potential pharmacological effects and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Guanfacine typically involves the hydroxylation of Guanfacine. One common method starts with Guanfacine hydrochloride, which is dissolved in a suitable solvent such as methanol. The hydroxylation reaction is then carried out using a hydroxylating agent like hydrogen peroxide or a peracid under controlled conditions. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the selective formation of the N-hydroxy derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions
N-Hydroxy Guanfacine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced back to Guanfacine under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Regeneration of Guanfacine.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
N-Hydroxy Guanfacine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying hydroxylation reactions.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and hypertension.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
N-Hydroxy Guanfacine exerts its effects primarily through the activation of alpha-2A adrenergic receptors. This activation leads to a reduction in sympathetic nerve impulses, resulting in decreased vasomotor tone and heart rate. The compound also influences neurotransmitter release and receptor sensitivity, contributing to its therapeutic effects in conditions like ADHD and hypertension.
類似化合物との比較
Similar Compounds
Guanfacine: The parent compound, used for ADHD and hypertension.
Clonidine: Another alpha-2 adrenergic receptor agonist with similar therapeutic uses.
Methyldopa: An alpha-2 adrenergic receptor agonist used primarily for hypertension.
Uniqueness
N-Hydroxy Guanfacine is unique due to the presence of the hydroxyl group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its therapeutic effects or reduce side effects compared to its parent compound and other similar drugs.
特性
分子式 |
C9H9Cl2N3O2 |
|---|---|
分子量 |
262.09 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)-N-[(Z)-(hydroxyhydrazinylidene)methyl]acetamide |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-7-2-1-3-8(11)6(7)4-9(15)12-5-13-14-16/h1-3,5,14,16H,4H2,(H,12,13,15) |
InChIキー |
VQRVNLJQBDMQHF-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N/C=N\NO)Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC=NNO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















